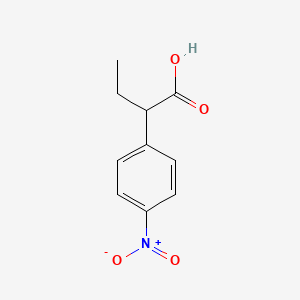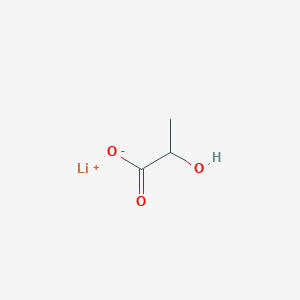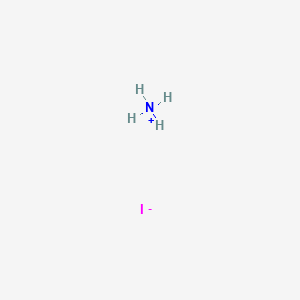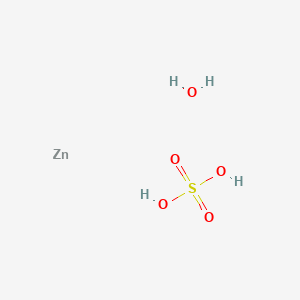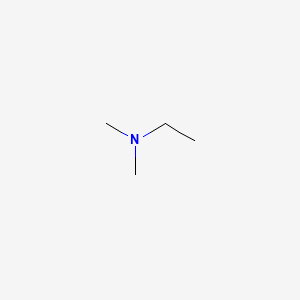
Oxozirconium(2+);dichloride;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxozirconium(2+);dichloride;hydrate, also known as zirconium dichloride oxide hydrate, is an inorganic compound with the formula ZrOCl₂·xH₂O. It is commonly referred to as zirconyl chloride octahydrate when it contains eight molecules of water (ZrOCl₂·8H₂O). This compound is a white, odorless crystalline solid that is soluble in water and alcohol. It is widely used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxozirconium(2+);dichloride;hydrate can be synthesized through several methods. One common method involves the reaction of zirconium dioxide (ZrO₂) with hydrochloric acid (HCl), resulting in the formation of zirconium oxychloride. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of zirconium oxychloride often involves the processing of zircon sand. The sand undergoes alkali fusion with sodium hydroxide (NaOH) to form an intermediate product, which is then treated with hydrochloric acid to produce zirconium oxychloride. This method allows for the continuous production of zirconium oxychloride with high purity .
Chemical Reactions Analysis
Types of Reactions
Oxozirconium(2+);dichloride;hydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to form other zirconium compounds.
Substitution: It can participate in substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrochloric acid (HCl): Used in the synthesis and purification processes.
Sodium hydroxide (NaOH): Used in the alkali fusion process during industrial production.
Major Products Formed
Major products formed from reactions involving this compound include zirconium dioxide (ZrO₂), zirconium sulfate (Zr(SO₄)₂), and various zirconium-based catalysts .
Scientific Research Applications
Oxozirconium(2+);dichloride;hydrate has a wide range of scientific research applications, including:
Biology: It is employed in the preparation of biological samples for electron microscopy.
Medicine: It is used in the formulation of antiperspirants and other pharmaceutical products.
Industry: It is utilized in the production of ceramics, pigments, and as a rubber additive.
Mechanism of Action
The mechanism of action of oxozirconium(2+);dichloride;hydrate primarily involves its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. In catalytic applications, it enhances reaction rates by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
Zirconium tetrachloride (ZrCl₄): Another zirconium compound with similar catalytic properties but higher reactivity.
Zirconium oxynitrate (ZrO(NO₃)₂): Used in similar applications but with different solubility and reactivity profiles.
Uniqueness
Oxozirconium(2+);dichloride;hydrate is unique due to its stability, low toxicity, and ease of handling compared to other zirconium compounds. Its ability to act as a mild Lewis acid makes it particularly valuable in selective organic transformations .
Properties
IUPAC Name |
oxozirconium(2+);dichloride;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.H2O.O.Zr/h2*1H;1H2;;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFOCNSOSARAKC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Zr+2].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2O2Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13520-92-8 |
Source


|
| Record name | Zirconium oxychloride octahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13520-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


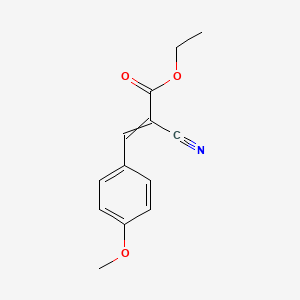

![sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate](/img/structure/B7797747.png)

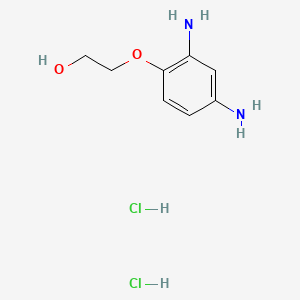
![[1,1'-Biphenyl]-3,3'-diol](/img/structure/B7797769.png)
